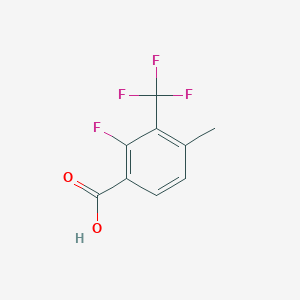

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid

Description

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a unique substitution pattern on the benzene ring: a fluorine atom at position 2, a methyl group at position 4, and a trifluoromethyl group at position 3. This combination of electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (methyl) groups influences its physicochemical properties, including acidity, solubility, and reactivity.

Properties

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNUVQYERQHBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or oxidized to a corresponding acyl chloride using reagents like thionyl chloride (SOCl2).

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

Reduction: Lithium aluminum hydride (LiAlH4).

Oxidation: Thionyl chloride (SOCl2).

Coupling Reactions: Palladium catalysts, boronic acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Drug Discovery and Development

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid serves as a crucial precursor in the synthesis of various APIs. Its fluorinated nature enhances the binding affinity and selectivity of drug candidates towards their biological targets. The introduction of fluorine atoms can improve metabolic stability and bioavailability, making it an attractive choice for medicinal chemists.

G Protein-Coupled Receptor Modulation

Research indicates that this compound can enhance the agonistic activity of G protein-coupled receptors (GPCRs). The trifluoromethyl and fluoro groups contribute to stronger halogen bonding interactions with proteins, leading to improved receptor activation. This property is particularly valuable in developing drugs targeting GPCRs, which are implicated in numerous diseases including cancer and neurological disorders .

Synthesis of Complex Organic Molecules

The compound can undergo various functional group transformations, allowing it to serve as a versatile building block in organic synthesis. It can be converted into acyl chlorides, aldehydes, and anhydrides, facilitating the creation of more complex structures necessary for pharmaceutical applications .

Case Study 1: Synthesis of Potassium Channel Openers

A study demonstrated the use of this compound in synthesizing potassium channel openers. These compounds are essential for treating conditions such as epilepsy by modulating neuronal excitability. The synthesis involved condensation reactions with aminopyridines, showcasing the compound's utility in developing therapeutics for neurological disorders .

Case Study 2: Photoaffinity Labeling

The compound has also been employed in photoaffinity labeling techniques to study protein interactions. By attaching to specific peptides or proteins, researchers can investigate binding sites and interaction dynamics, providing insights into cellular mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism by which 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent positions or functional groups. Below is a detailed comparison based on substituent effects, molecular properties, and research findings:

Positional Isomers of Trifluoromethyl-Substituted Benzoic Acids

Functional Group Variants

- 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide : Replaces the carboxylic acid with an amide group, reducing acidity and altering bioavailability. This derivative is explored in medicinal chemistry for improved metabolic stability .

- 4-(Trifluoromethyl)benzoic acid (CAS 2131-63-7) : Lacks fluorine and methyl groups; widely used as a building block in organic synthesis .

- 2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid : Contains a methoxymethoxy group instead of methyl, increasing solubility but reducing metabolic stability .

Physicochemical Properties and Substituent Effects

- Acidity: The trifluoromethyl and fluorine groups at positions 2 and 3 enhance the acidity of the carboxylic acid group compared to non-fluorinated analogs. The methyl group at position 4 slightly counteracts this effect through electron donation .

- Lipophilicity : The methyl group increases logP values, making the compound more lipophilic than analogs like 2-Fluoro-4-(trifluoromethyl)benzoic acid. This property is critical for membrane permeability in drug design .

- Thermal Stability : Trifluoromethyl groups generally improve thermal stability, but positional isomers may vary in decomposition profiles due to steric and electronic factors.

Research and Application Insights

- Pharmaceutical Intermediates : Fluorinated benzoic acids are key intermediates in synthesizing kinase inhibitors or anti-inflammatory agents. The target compound’s unique substitution may optimize binding to hydrophobic enzyme pockets .

- Agrochemicals: Analogous compounds (e.g., 4′-fluoro-4-dimethylaminoazobenzene) demonstrate substituent-dependent carcinogenicity, highlighting the importance of substitution patterns in biological activity .

- Material Science : Trifluoromethyl groups enhance chemical resistance in polymers; the methyl group in the target compound could improve compatibility with organic matrices .

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative with significant potential in medicinal chemistry due to its unique structural features, including fluorine and trifluoromethyl substituents. These modifications enhance its biological activity, making it a subject of interest in drug discovery and development.

The compound features a fluorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 3-position of the benzoic acid structure. This arrangement influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorinated groups enhances hydrogen bonding interactions, which can modulate receptor activity and influence signaling pathways related to cell proliferation and apoptosis .

Pharmacological Properties

Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It has been investigated for its potential as a bioactive compound in drug discovery, particularly in the context of developing therapies for various diseases .

Table 1: Summary of Pharmacological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells | |

| GPR52 Agonism | Modulation of GPR52 signaling pathways |

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound can significantly reduce the levels of inflammatory markers in cell cultures. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

- Anticancer Efficacy : A study reported that this compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases, leading to programmed cell death, which is crucial for cancer therapy.

- GPR52 Agonism : The compound has been shown to act as a GPR52 agonist, which is linked to neuropsychiatric disorders. Its ability to modulate this receptor could lead to novel treatments for conditions like schizophrenia .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethyl group significantly enhances the potency of the compound by improving its interaction with target proteins. The combination of fluorine and trifluoromethyl groups contributes to increased lipophilicity and stability, which are desirable traits in drug design .

Table 2: Comparison with Related Compounds

| Compound | EC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 30 | GPR52 Agonist |

| 2-Fluoro-3-(trifluoromethyl)benzamide | 45 | Moderate anti-inflammatory |

| 4-(Trifluoromethyl)benzoic acid | 50 | Weak anticancer activity |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-fluoro-4-methyl-3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous N,N-dimethylformamide (DMF), which facilitates ester or amide bond formation. Precise control of temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of trifluoromethyl-containing precursors is critical to minimize side products .

- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Reaction monitoring via TLC or HPLC is recommended to optimize intermediates .

Q. How can the acidity (pKa) of this compound be experimentally determined, and how do substituents influence its acid strength?

- Methodology : Potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO) provides accurate pKa measurements. Substituents like the trifluoromethyl group at the meta position increase acidity due to electron-withdrawing effects. For example, p-(trifluoromethyl)benzoic acid has a pKa of ~3.6 compared to benzoic acid (pKa 4.19) .

- Validation : Compare experimental results with computational models (e.g., DFT calculations) to resolve discrepancies arising from solvent effects .

Q. What analytical techniques are best suited for characterizing this compound’s structural and functional properties?

- Techniques :

- NMR : NMR identifies fluorine environments; NMR confirms methyl and aromatic proton signals.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 251.05).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and substituent orientations .

Advanced Research Questions

Q. How does the spatial arrangement of substituents (fluoro, methyl, trifluoromethyl) impact biological activity in receptor binding studies?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituent positions. For example:

- Replace the fluoro group at position 2 with chloro to assess halogen effects.

- Compare binding affinity (e.g., IC) using enzyme-linked assays (e.g., COX-2 inhibition).

- Findings : The trifluoromethyl group at position 3 enhances lipophilicity, improving membrane permeability and target engagement. Fluoro at position 2 reduces steric hindrance, facilitating interactions with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

Batch Analysis : Verify purity (>98% via HPLC) to exclude impurities as confounding factors.

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., ibuprofen for anti-inflammatory assays).

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-hydroxy-4-(trifluoromethyl)benzoic acid) to identify substituent-driven trends .

Q. How can X-ray crystallography using SHELX software elucidate this compound’s binding mode in protein-ligand complexes?

- Protocol :

Crystallization : Co-crystallize the compound with target proteins (e.g., albumin) using vapor diffusion.

Data Collection : Collect diffraction data (λ = 1.5418 Å) and process with SHELXD for phase solution.

Refinement : Use SHELXL to refine atomic coordinates, validating hydrogen bonds between the carboxyl group and protein residues (e.g., Arg410 in COX-2) .

Q. What computational methods predict the pharmacokinetic properties of this compound, and how do they align with experimental data?

- Workflow :

- ADME Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability (Topological Polar Surface Area = 37 Ų).

- MD Simulations : GROMACS models membrane permeability, showing enhanced diffusion due to trifluoromethyl hydrophobicity.

- Validation : Compare with in vitro Caco-2 cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.